molecular formula C7H10F3NO2S B2438216 (3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide CAS No. 2209078-35-1

(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide

Cat. No. B2438216
CAS RN: 2209078-35-1
M. Wt: 229.22
InChI Key: SKJQMINUCINOTD-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide is a useful research compound. Its molecular formula is C7H10F3NO2S and its molecular weight is 229.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Hexahydro-2H-thieno[2,3-c]pyrrole is used as a polar scaffold for constructing compound libraries in drug discovery. Its derivatives are synthesized through [3 + 2] cycloaddition and have significant conformational properties explored using X-ray diffraction, demonstrating their potential in generating 3D-shaped molecule libraries (Yarmolchuk et al., 2011).

  • The synthesis of nonaromatic dithia pyribenzihexaphyrin macrocycles, which contain hexaphyrins with six-membered rings like pyridine, as well as five-membered heterocycles such as pyrrole and thiophene, demonstrates the versatility of these compounds. These macrocycles display unique NIR absorption properties and exhibit electron-deficient nature, which is significant for the development of new materials or molecular sensors (Rawat et al., 2021).

  • Research on the acid-catalyzed substitutions on pyrroles and their agro-biological activities indicate potential applications in agriculture and biology. These studies involve the synthesis of complex pyrrole structures and their derivatives, showcasing the adaptability of these compounds in various scientific applications (Dorn et al., 1979).

Applications in Organic Synthesis

  • The synthesis of 4-aryl-6-methyl-7a-(trifluoromethyl)-2,4a,5,6,7,7a-hexahydropyrano[2,3-c]pyrrol-2-ones demonstrates the practical applications of these compounds in organic synthesis. This process involves a [3+2] cycloaddition and highlights the utility of these compounds in synthesizing complex organic molecules (Usachev et al., 2015).

  • The study of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene dyes, which includes reactions with thioketones and subsequent transformations, illustrates the potential of these compounds in dye chemistry and materials science. Their unique absorption and fluorescence properties make them relevant for photophysical studies and material applications (Goud et al., 2006).

  • The synthesis of pyrroles through a 4π-electrocyclic ring-closure reaction of 1-azapentadienyl cations showcases innovative methods in organic synthesis, where such compounds serve as intermediates or end products in the synthesis of more complex organic structures (Narayan et al., 2012).

Photochemical and Electrochemical Studies

  • Research into the molecular structure and photoinduced intramolecular hydrogen bonding in pyrrolylmethylidene derivatives indicates the significance of these compounds in photochemical studies. Such research can provide insights into the behavior of molecules under light exposure, which is crucial for the development of photo-responsive materials (Sigalov et al., 2015).

properties

IUPAC Name

(3aR,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2S/c8-7(9,10)6-4-11-3-5(6)1-2-14(6,12)13/h5,11H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJQMINUCINOTD-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2(C1CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@@]2([C@H]1CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.